molecular formula C16H21N3O4S2 B349234 N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide CAS No. 898643-66-8

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide

Cat. No. B349234
M. Wt: 383.5g/mol
InChI Key: OLRNNPXSCYUVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide is a useful research compound. Its molecular formula is C16H21N3O4S2 and its molecular weight is 383.5g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

898643-66-8

Product Name

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide

Molecular Formula

C16H21N3O4S2

Molecular Weight

383.5g/mol

IUPAC Name

N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide

InChI

InChI=1S/C16H21N3O4S2/c1-3-5-10-25(21,22)16-19-18-15(24-16)17-14(20)12-7-6-8-13(11-12)23-9-4-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,17,18,20)

InChI Key

OLRNNPXSCYUVET-UHFFFAOYSA-N

SMILES

CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCCC

Canonical SMILES

CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCCC

Origin of Product

United States

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